1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane
Description
1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane is a bis-sulfonylated 1,4-diazepane derivative. The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. The compound features two 4-fluoro-3-methylbenzenesulfonyl groups attached to the nitrogen atoms at positions 1 and 4 of the diazepane ring. This structural motif is significant in medicinal chemistry due to the sulfonyl group's electron-withdrawing properties and fluorine's metabolic stability enhancement.
Properties
IUPAC Name |
1,4-bis[(4-fluoro-3-methylphenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O4S2/c1-14-12-16(4-6-18(14)20)28(24,25)22-8-3-9-23(11-10-22)29(26,27)17-5-7-19(21)15(2)13-17/h4-7,12-13H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRLOLSYOSWACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonyl groups can be hydrolyzed to form the corresponding sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation can produce sulfone derivatives.
Scientific Research Applications
1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: The compound is investigated for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The diazepane ring can also interact with receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of 1,4-diazepane derivatives, highlighting substituent variations and their implications:
Key Observations :
Challenges :
Physicochemical Properties
The target compound’s properties can be inferred from analogs:
- Solubility : Sulfonyl groups increase polarity, enhancing aqueous solubility compared to benzyl-substituted analogs (e.g., ). However, the hydrophobic 3-methyl group may counterbalance this effect.
- Molecular Weight: Estimated at ~430–450 g/mol (based on bis-sulfonyl analogs), which is higher than mono-substituted derivatives (e.g., 258.32 g/mol in ).
- Stability : Fluorine substituents reduce susceptibility to oxidative metabolism, as seen in ’s antiviral compound C14.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
